molecular formula C10H12N2O3S B2956890 1-propyl-1H-benzimidazole-2-sulfonic acid CAS No. 300707-15-7

1-propyl-1H-benzimidazole-2-sulfonic acid

Katalognummer: B2956890
CAS-Nummer: 300707-15-7
Molekulargewicht: 240.28
InChI-Schlüssel: FWKRDYUGOORJQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-propyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic compound that belongs to the benzimidazole family. It is characterized by a benzimidazole ring fused with a sulfonic acid group and a propyl substituent. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-propyl-1H-benzimidazole-2-sulfonic acid can be synthesized through the oxidation of 1-propyl-1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide . This method involves the following steps:

    Oxidation: 1-propyl-1H-benzimidazole-2-thiol is treated with hydrogen peroxide.

    Reaction Conditions: The reaction is carried out in an alkaline medium provided by potassium hydroxide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-propyl-1H-benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: As mentioned, it can be synthesized through the oxidation of its thiol precursor.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.

    Alkaline Medium: Potassium hydroxide provides the necessary alkaline conditions for certain reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol precursor yields this compound.

Wirkmechanismus

The mechanism of action of 1-propyl-1H-benzimidazole-2-sulfonic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of glutamate racemase, an enzyme crucial for bacterial cell wall synthesis . By inhibiting this enzyme, the compound disrupts bacterial growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

1-propyl-1H-benzimidazole-2-sulfonic acid can be compared with other benzimidazole derivatives:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research applications.

Biologische Aktivität

1-Propyl-1H-benzimidazole-2-sulfonic acid is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and antiviral applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12N2O3S
  • Molecular Weight : 240.28 g/mol

Benzimidazole derivatives, including this compound, interact with biological targets through several mechanisms:

  • Enzyme Inhibition : They inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : These compounds can bind to various receptors with high affinity.
  • Cell Membrane Disruption : They may alter membrane integrity, affecting cellular functions.

Biological Activities

This compound has been associated with multiple biological activities:

Activity TypeDescription
Antimicrobial Exhibits activity against both Gram-positive and Gram-negative bacteria.
Antitumor Demonstrates potential to inhibit cancer cell proliferation across various cancer cell lines.
Antiviral Shows efficacy against several viral infections, including HIV and other pathogens.
Anti-inflammatory Modulates inflammatory pathways, potentially reducing tissue damage in inflammatory diseases.
Antidiabetic May influence glucose metabolism and insulin sensitivity .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antitumor Properties

In vitro studies have shown that this compound inhibits the proliferation of lung cancer cells (A549) with an IC50 value of approximately 6.75 µM. The compound's effectiveness was more pronounced in two-dimensional (2D) cultures compared to three-dimensional (3D) models, suggesting challenges in drug penetration in complex tissue environments .

Antiviral Efficacy

Research indicates that benzimidazole derivatives can inhibit viral replication. Specifically, compounds similar to this compound have shown promise against the replication of HIV and other viruses through mechanisms involving enzyme inhibition and receptor blockade .

Comparative Analysis with Other Benzimidazoles

The unique substituents on this compound contribute to its specific biological activities compared to other benzimidazole derivatives:

Compound NameKey ActivitiesComparison Notes
1H-benzimidazole-2-sulfonic acid Similar but lacks propyl group; less potentPropyl group enhances bioactivity
Pyrimido[1,2-a]benzimidazoles Broader spectrum of activitiesDifferent ring structure alters interaction profiles
Benzimidazole-2-thiol Precursor compound; limited direct activityUndergoes oxidation to form sulfonic acid derivative

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-propyl-1H-benzimidazole-2-sulfonic acid, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Start with the benzimidazole core. React 1,2-diaminobenzene with propane sulfonic acid derivatives under acidic conditions (e.g., HCl) to form the sulfonic acid moiety.

  • Step 2 : Introduce the propyl group via alkylation using propyl bromide in the presence of a base (e.g., K₂CO₃) .

  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. ethanol) and reaction temperature (80–120°C) to improve yields. Example yields range from 45–60% under optimized conditions .

    • Data Table :
Reaction ConditionSolventTemperature (°C)Yield (%)
PropylationDMF10056
PropylationEthanol8045

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

  • Methodology :

  • ¹H NMR : Look for characteristic peaks:

  • Propyl chain protons: δ 1.0–1.2 (CH₃), δ 1.6–1.8 (CH₂), δ 3.1–3.3 (N–CH₂) .

  • Aromatic protons: δ 7.4–8.0 (benzimidazole ring) .

  • IR : Confirm sulfonic acid group via S=O stretching at 1619–1630 cm⁻¹ and O–H stretching (if hydrated) at ~3400 cm⁻¹ .

    • Example IR Data :
Functional GroupWavenumber (cm⁻¹)
S=O (sulfonic)1619
C=N (benzimidazole)1409

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound in aqueous environments?

  • Methodology :

  • Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the sulfonic acid group.
  • Simulate solvation effects with implicit solvent models (e.g., COSMO-RS) to assess hydrolytic stability .
  • Key parameters: Electron-withdrawing effects of the sulfonic acid group reduce the basicity of the benzimidazole nitrogen, enhancing stability in acidic media .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting NMR shifts or solubility profiles)?

  • Methodology :

  • Step 1 : Verify sample purity via HPLC (≥95% purity threshold) .

  • Step 2 : Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to confirm proton-carbon correlations .

  • Step 3 : Replicate solubility tests in standardized solvents (e.g., DMSO, water) under controlled humidity to rule out hydration artifacts .

    • Case Study : A reported δ 8.01 ppm peak (benzimidazole H) in CDCl₃ may shift to δ 8.2 ppm in DMSO-d₆ due to solvent polarity; this is not a contradiction but a solvent effect .

Q. How can degradation pathways of this compound be systematically analyzed?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to UV light (254 nm) and elevated temperatures (40–60°C) for 7–14 days.
  • Analytical Tools :
  • LC-MS to identify degradation products (e.g., sulfonate ester formation).
  • TGA/DSC to monitor thermal decomposition thresholds .
  • Key Insight : Sulfonic acid groups are prone to hydrolysis under basic conditions (pH >10), forming sulfonate salts .

Q. Methodological Considerations

Q. What in situ characterization techniques are suitable for monitoring sulfonic acid group interactions in catalytic systems?

  • Recommendations :

  • FTIR-ATR : Track S=O vibrational modes during reactions.
  • XPS : Analyze sulfur oxidation states (binding energy ~168–170 eV for sulfonic acid) .
  • Challenge : Avoid moisture contamination during measurements to prevent data misinterpretation .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Framework :

  • Vary Substituents : Modify the propyl chain (e.g., branched vs. linear alkyl groups) and benzimidazole substituents (e.g., electron-withdrawing Cl or NO₂).
  • Assay Selection :
  • Enzymatic assays (e.g., inhibition of carbonic anhydrase).
  • Solubility/permeability tests (e.g., PAMPA for blood-brain barrier penetration) .

Eigenschaften

IUPAC Name

1-propylbenzimidazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-6H,2,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKRDYUGOORJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809766
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.